molecular formula C10H11ClN2 B2591708 2-(6-chloro-1H-indol-1-yl)ethanamine CAS No. 259860-27-0

2-(6-chloro-1H-indol-1-yl)ethanamine

Cat. No. B2591708
CAS RN: 259860-27-0
M. Wt: 194.66
InChI Key: UUGVQTXCDLSIOQ-UHFFFAOYSA-N
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Description

“2-(6-chloro-1H-indol-1-yl)ethanamine” is a chemical compound with the molecular formula C10H11ClN2 . It is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole is a key structural element of many natural and synthetic substances, including pharmaceuticals and dyes .


Molecular Structure Analysis

The molecular structure of “2-(6-chloro-1H-indol-1-yl)ethanamine” consists of an indole ring attached to an ethanamine group . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The ethanamine group consists of a two-carbon chain with an amine group at one end .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(6-chloro-1H-indol-1-yl)ethanamine” include a molecular weight of 160.22 g/mol . Other properties such as boiling point, vapor pressure, and solubility would depend on the specific conditions and may not be readily available in the literature .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as “2-(6-chloro-1H-indol-1-yl)ethanamine”, have been found to possess antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives have been found to exhibit anti-inflammatory properties. This makes them potentially useful in the treatment of conditions characterized by inflammation .

Anticancer Applications

Indole derivatives have been found to possess anticancer properties. This suggests that they could be used in the development of new anticancer drugs .

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity. This suggests that they could be used in the development of new treatments for HIV .

Antioxidant Properties

Indole derivatives have been found to exhibit antioxidant properties. This makes them potentially useful in the treatment of conditions characterized by oxidative stress .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity. This suggests that they could be used in the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives have been found to possess antitubercular activity. This suggests that they could be used in the development of new treatments for tuberculosis .

Antidiabetic Applications

Indole derivatives have been found to possess antidiabetic properties. This suggests that they could be used in the development of new treatments for diabetes .

Future Directions

The future directions for research on “2-(6-chloro-1H-indol-1-yl)ethanamine” could include further studies on its synthesis, chemical reactions, and potential biological activities . These studies could help to elucidate the properties of this compound and its potential applications in various fields .

properties

IUPAC Name

2-(6-chloroindol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c11-9-2-1-8-3-5-13(6-4-12)10(8)7-9/h1-3,5,7H,4,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGVQTXCDLSIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-1H-indol-1-yl)ethanamine

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